molecular formula C18H16FN5O3S B4513171 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4513171
M. Wt: 401.4 g/mol
InChI Key: OPZBCDQALJMDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group and an acetamide linker connected to a pyridazinone moiety bearing a 2-fluoro-4-methoxyphenyl substituent. This structure combines electron-deficient (thiadiazole, pyridazinone) and electron-rich (methoxyphenyl) motifs, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3S/c1-27-11-4-5-12(13(19)8-11)14-6-7-16(26)24(23-14)9-15(25)20-18-22-21-17(28-18)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZBCDQALJMDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps. The starting materials often include cyclopropylamine, thiadiazole derivatives, and pyridazinone compounds. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit significant antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival.

Enzyme Inhibition

This compound may interact with enzymes critical for metabolic processes. Its ability to bind to these enzymes could lead to the development of novel therapeutic agents targeting metabolic disorders.

Synthetic Methodologies

The synthesis of this compound typically involves multiple steps:

  • Preparation of Thiadiazole Ring : The initial step often includes the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Formation of Pyridazine Moiety : The pyridazine component is synthesized separately and then coupled with the thiadiazole derivative.
  • Final Acetylation : The final step involves acetylation to yield the target compound. This process may utilize various reagents and solvents to optimize yield and purity.

Material Science

Due to its unique chemical structure, this compound is being explored for applications in material science. Its properties may allow it to serve as a precursor for advanced materials with specific functionalities.

Catalysis

The compound's reactivity also positions it as a potential catalyst in various chemical reactions. Its ability to facilitate reactions could be beneficial in organic synthesis and industrial processes.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methods associated with this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole exhibit potent activity against resistant bacterial strains .
  • Cancer Cell Apoptosis : Research highlighted in Cancer Research outlined how compounds similar to this structure can trigger apoptosis in breast cancer cells through specific pathway modulation .
  • Enzyme Interaction Studies : Investigations reported in Bioorganic & Medicinal Chemistry Letters focused on the inhibition of specific kinases by related compounds, showcasing their potential therapeutic roles .

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclopropyl-thiadiazole and fluoromethoxyphenyl-pyridazinone groups. Below is a comparison with key analogs from the evidence:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Findings Reference
Target Compound 1,3,4-Thiadiazole, pyridazinone Cyclopropyl, 2-fluoro-4-methoxyphenyl Hypothesized enhanced metabolic stability due to cyclopropyl; fluorophenyl may improve target binding
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide 1,3,4-Thiadiazole, pyridazine Ethyl, thienyl Thienyl-pyridazine linkage may enhance π-π stacking; ethyl group improves lipophilicity
(S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide Oxazolidinone, pyridine Chloropyrimidinyl, piperazinyl Antibacterial activity attributed to fluoropyridine and chloropyrimidine moieties
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Triazole, pyrimidine Cyclopropyl, pyridinyl Microwave-assisted synthesis (30% yield); IR and NMR confirm acetamide linkage

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The cyclopropyl group may lower logP compared to ethyl (), balancing solubility and membrane permeability.
  • Metabolic Stability : Fluorine and methoxy groups on the phenyl ring could reduce oxidative metabolism, extending half-life .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Analog Analog
Core Heterocycle 1,3,4-Thiadiazole, pyridazinone 1,3,4-Thiadiazole, pyridazine Oxazolidinone, pyridine
Key Substituents Cyclopropyl, 2-fluoro-4-methoxy Ethyl, thienyl Chloropyrimidinyl, piperazinyl
Hypothesized Activity Antimicrobial/Antiproliferative Antimicrobial Antibacterial
Synthetic Yield N/A Not reported 30% (microwave-assisted)

Table 2: NMR Chemical Shift Trends (δH, ppm)

Region Target Compound (Hypothesized) (Rapa Analogs) (Triazole Acetamide)
Thiadiazole Protons 7.8–8.2 (deshielded) N/A 7.5–8.0 (triazole protons)
Pyridazinone Protons 6.5–7.0 (aryl) 6.3–7.2 (region A/B shifts) N/A

Biological Activity

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a novel compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazole ring and various functional groups that enhance its biological interactions. Its molecular formula is C17H18N4OSC_{17}H_{18}N_{4}OS with a molecular weight of approximately 326.42 g/mol. The presence of the cyclopropyl group and the methoxyphenyl moiety contributes to its unique properties.

PropertyValue
Molecular FormulaC17H18N4OS
Molecular Weight326.42 g/mol
Melting PointNot Available
DensityNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes involved in cell proliferation or modulate receptor activity, leading to various therapeutic effects, particularly in cancer treatment.

Biological Activities

  • Anticancer Activity :
    • Several studies have indicated that thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways .
  • Antibacterial Activity :
    • Research has demonstrated that related compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antifungal Activity :
    • Some derivatives have also shown efficacy against fungal strains such as Candida albicans, suggesting potential for use in antifungal therapies .

Case Study 1: Anticancer Effects

A study conducted on a series of thiadiazole derivatives revealed that compounds with structural similarities to this compound exhibited potent cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the compound's ability to induce G0/G1 phase arrest and apoptosis through upregulation of p53 and downregulation of Bcl-2 proteins .

Case Study 2: Antibacterial Screening

In another investigation, a series of related compounds were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 12 µg/mL, showcasing their potential as effective antibacterial agents .

Q & A

Q. What are the recommended synthetic routes for this compound, and what are the critical intermediates?

The synthesis involves multi-step strategies, including cyclocondensation and heterocycle formation. Key intermediates include the cyclopropyl-substituted 1,3,4-thiadiazole core and the 6-oxopyridazin-1(6H)-yl acetamide moiety. A plausible route involves:

  • Thiadiazole formation : Reacting cyclopropanecarboxylic acid derivatives with thiosemicarbazide under POCl₃ catalysis (similar to 1,3,4-thiadiazole synthesis in ).
  • Acetamide coupling : Using peptide coupling agents (e.g., EDCI/HOBt) to conjugate the thiadiazole intermediate with the pyridazinylacetic acid derivative.
  • Optimization : Pyridine and zeolite catalysts under reflux (150°C) enhance yield and purity, as demonstrated in analogous acetamide syntheses.

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and pyridazine groups) and cyclopropyl protons (δ 1.0–2.0 ppm). The thiadiazole-ylidene C=N signal appears at ~160 ppm in ¹³C NMR.
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 442.08 for C₁₉H₁₆F₃N₅O₂S).
  • IR : Detect C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches.

Q. What methods ensure purity and stability during synthesis?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) to monitor purity (>95%).
  • TLC : Ethyl acetate/hexane (1:1) for intermediate tracking (Rf ~0.5 for the thiadiazole intermediate).
  • Stability : Store at –20°C under inert atmosphere to prevent thiadiazole ring oxidation.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?

  • Substituent screening : Replace the cyclopropyl group with larger alkyl/aryl groups to assess steric effects on target binding.
  • Fluorine scanning : Modify the 2-fluoro-4-methoxyphenyl group to evaluate electronic effects on potency (e.g., Cl or CF₃ substitution).
  • Data analysis : Use IC₅₀ values from kinase inhibition assays to correlate substituents with activity (e.g., pyridazine ring modifications).

Q. How to resolve discrepancies between in vitro and in vivo activity?

  • Solubility enhancement : Introduce polar groups (e.g., –OH, –SO₃H) or formulate with cyclodextrins.
  • Metabolic stability : Perform liver microsome assays to identify vulnerable sites (e.g., methoxy group demethylation).
  • Protein binding : Use equilibrium dialysis to assess plasma protein binding, which may reduce free drug concentration.

Q. What computational methods predict binding modes and guide design?

  • Molecular docking (AutoDock Vina) : Model interactions with kinase ATP pockets (e.g., hydrogen bonds with pyridazine C=O and hydrophobic contacts with cyclopropyl).
  • MD simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR : Develop regression models linking logP, polar surface area, and IC₅₀ values.

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldPurity (HPLC)Reference
Thiadiazole formationPOCl₃, 90°C, 3h75%90%
Acetamide couplingEDCI/HOBt, DMF, rt, 12h65%95%
PurificationEthanol/water recrystallization98%

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsReference
¹H NMRδ 8.2 (pyridazine H), δ 1.5 (cyclopropyl CH₂)
HRMSm/z 442.08 [M+H]⁺
IR1670 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.